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molecular formula C16H17NO4S2 B8671126 Methyl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)thiophene-2-carboxylate

Methyl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)thiophene-2-carboxylate

Cat. No. B8671126
M. Wt: 351.4 g/mol
InChI Key: GGSFRHUNRUBTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178699B2

Procedure details

Synthesized as described for 52 except using a solution of 77 (1.30 g; 5.64 mmol) in anhydrous dichloromethane (11 mL), methyl 3-aminothiophene-2-carboxylate (892 mg; 5.67 mmol), pyridine (1.14 mL; 14.10 mmol) and anhydrous dichloromethane (11 mL). This afforded the desired product as yellow solid (0.62 g).
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
892 mg
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[S:11](Cl)(=[O:13])=[O:12].[NH2:15][C:16]1[CH:20]=[CH:19][S:18][C:17]=1[C:21]([O:23][CH3:24])=[O:22].N1C=CC=CC=1>ClCCl>[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[S:11]([NH:15][C:16]1[CH:20]=[CH:19][S:18][C:17]=1[C:21]([O:23][CH3:24])=[O:22])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C1=C(C=CC=2CCCCC12)S(=O)(=O)Cl
Step Two
Name
Quantity
892 mg
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Step Three
Name
Quantity
1.14 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
11 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
11 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC=2CCCCC12)S(=O)(=O)NC1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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